N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methylbenzamide

Description

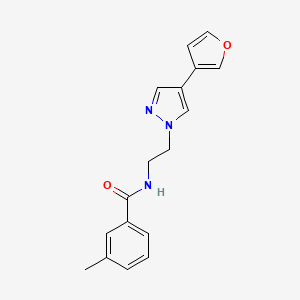

The compound N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methylbenzamide features a 3-methylbenzamide core connected via an ethyl chain to a pyrazole ring substituted at the 4-position with a furan-3-yl group.

The furan and pyrazole moieties may confer unique electronic and steric properties. Pyrazole derivatives are known for diverse biological activities (e.g., kinase inhibition), while furan rings can enhance metabolic stability or serve as hydrogen bond acceptors. The ethyl linker may improve solubility compared to bulkier substituents.

Properties

IUPAC Name |

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-13-3-2-4-14(9-13)17(21)18-6-7-20-11-16(10-19-20)15-5-8-22-12-15/h2-5,8-12H,6-7H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYCYNLUTSELEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NCCN2C=C(C=N2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

Attachment of the furan ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor such as furfural.

Formation of the benzamide group: The final step involves the reaction of the intermediate compound with 3-methylbenzoic acid or its derivatives under amide formation conditions, typically using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methylbenzamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.

Substitution: The benzamide group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Pyrazoline derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a lead compound in drug development due to its bioactive properties. Its structural components suggest possible interactions with various biological targets that could be exploited for therapeutic purposes.

Antimicrobial Activity

Research indicates that compounds containing furan and pyrazole rings often demonstrate significant antibacterial and antifungal properties. For example:

| Compound | Activity | Reference |

|---|---|---|

| N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl) derivatives | Broad-spectrum antibacterial activity | |

| 5-(furan-2-yl)-3-methylpyrazole | Antibacterial | |

| 3,5-Dimethylpyrazole | Antifungal |

Anti-inflammatory and Analgesic Effects

Preliminary studies suggest that this compound may possess anti-inflammatory and analgesic properties. The mechanisms of action include:

- Enzyme Inhibition : Targeting enzymes involved in inflammatory pathways.

- Receptor Modulation : Interacting with receptors to alter their activity.

These properties indicate potential applications in treating inflammatory diseases such as arthritis.

Antioxidant Activity

Similar compounds have shown antioxidant properties, which can enhance cellular protection against oxidative stress. This activity is crucial for developing therapies aimed at conditions linked to oxidative damage.

Study on Antioxidant Activity

A study demonstrated that derivatives of pyrazoline exhibited significant antioxidant properties, suggesting that compounds similar to N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methylbenzamide could provide cellular protection against oxidative stress .

Clinical Trials

Compounds with similar structures have entered clinical trials targeting specific cancers, showcasing their potential as therapeutic agents. These trials highlight the importance of further exploring the pharmacological effects of this compound .

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Key structural analogs and their distinguishing features are summarized below:

Structural and Functional Comparisons

Table 1: Comparative Analysis of Structural Analogs

Key Observations

In contrast, ’s N,O-bidentate directing group enables selective C–H bond activation in catalysis . Ethyl linkers (target compound, ) may improve solubility compared to bulkier substituents (e.g., phenyl in ).

Synthetic Approaches :

- Pyrazole-ethylamine intermediates (hypothesized for the target compound) could be synthesized via cyclocondensation of hydrazines with diketones, as seen in .

- Acylation reactions (e.g., benzoyl chloride with amines) are common for benzamide derivatives () .

Pharmacological Potential: While the target compound’s activity is unreported, analogs like 7a () exhibit antibacterial properties due to quinolone cores . Pyrazole-containing compounds () are frequently explored for kinase inhibition or anti-inflammatory effects.

Spectroscopic and Physical Data :

- The absence of reported melting points or spectral data for the target compound contrasts with structurally characterized analogs (e.g., : MP = 99–102°C, FTIR/NMR analysis) .

Biological Activity

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methylbenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring, a pyrazole moiety, and a benzamide structure, which contribute to its unique biological properties. The presence of the furan and pyrazole rings enhances its interaction with biological targets, making it a subject of interest for various pharmacological studies.

| Structural Feature | Description |

|---|---|

| Furan Ring | Enhances lipophilicity and biological interaction |

| Pyrazole Moiety | Known for anti-inflammatory and anticancer properties |

| Benzamide Backbone | Provides stability and facilitates enzyme interactions |

Research indicates that this compound exhibits significant biological activity through the modulation of key signaling pathways involved in inflammation and cancer progression. Notably, it interacts with:

- NF-kB Pathway : Inhibition of this pathway can reduce inflammatory responses.

- MAPK Pathway : Modulation affects cell proliferation and survival in cancer cells.

The compound's ability to target these pathways suggests its potential as a therapeutic agent in treating inflammatory diseases and certain types of cancer.

Biological Activity

Numerous studies have reported on the biological activity of this compound, highlighting its potential applications:

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro and in vivo, indicating its potential use in treating inflammatory diseases.

- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines by inducing apoptosis.

Case Study: Anticancer Activity

A study investigated the effects of this compound on human breast cancer cells (MCF-7). Results indicated:

- IC50 Value : The compound exhibited an IC50 value of 15 µM, demonstrating significant cytotoxicity.

- Mechanism : Flow cytometry analysis revealed that treatment led to increased apoptosis rates compared to untreated controls.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives with furan-containing carbonyl compounds.

- Amidation Reaction : Reacting the resultant pyrazole with 3-methylbenzoyl chloride to form the final product.

Optimization studies have focused on improving yield and purity through variations in reaction conditions such as temperature and solvent choice.

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key findings from related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Compound A | Contains furan | Moderate anti-inflammatory effects |

| Compound B | Pyrazole derivative | Strong anticancer activity |

| Compound C | Lacks furan | Lower bioactivity compared to A |

Q & A

Q. What synthetic methodologies are employed to synthesize N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methylbenzamide?

Q. How is the compound characterized for structural validation?

- Methodological Answer : Comprehensive characterization includes:

- ¹H/¹³C NMR for proton/carbon assignments (e.g., δ 2.43 ppm for methyl groups in benzamide, furan/pyrazole proton signals) .

- High-Resolution Mass Spectrometry (HRMS) to confirm molecular formula (e.g., [M+H]+ calculated vs. observed) .

- FTIR for functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NH stretches) .

Q. How is the crystal structure confirmed?

Q. How to address contradictions in bioactivity data across studies?

- Methodological Answer : Discrepancies (e.g., anticonvulsant vs. metabolic activity) are resolved by:

- Assay standardization : Compare cell lines (e.g., hepatocytes vs. neuronal models) and concentrations.

- Structural analogs : Synthesize derivatives with controlled substituents (e.g., furan vs. thiophene) to isolate structure-activity relationships (SAR) .

Q. How to optimize synthetic yield and purity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.